(R)-(-)-5-Hexen-2-ol
Overview
Description
®-(-)-5-Hexen-2-ol is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexene chain, which contains a double bond between the fifth and sixth carbons. The ®-(-) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-5-Hexen-2-ol can be synthesized through various methods, including:
Asymmetric Reduction: One common method involves the asymmetric reduction of 5-hexen-2-one using chiral catalysts or reagents. For example, the use of chiral borane reagents or enzymes can selectively reduce the ketone to the desired ®-(-)-5-Hexen-2-ol.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with 4-pentenal, followed by hydrolysis to yield ®-(-)-5-Hexen-2-ol.
Industrial Production Methods: Industrial production of ®-(-)-5-Hexen-2-ol typically involves large-scale asymmetric reduction processes using chiral catalysts. These processes are optimized for high yield and enantiomeric purity, ensuring the production of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-5-Hexen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The double bond in the hexene chain can be reduced to form the corresponding saturated alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles. For example, treatment with thionyl chloride (SOCl2) can convert the alcohol to the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: 5-Hexenal or 5-Hexenoic acid.
Reduction: 5-Hexanol.
Substitution: 5-Hexenyl chloride or other substituted derivatives.
Scientific Research Applications
®-(-)-5-Hexen-2-ol has various applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry makes it valuable in the preparation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: ®-(-)-5-Hexen-2-ol is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(-)-5-Hexen-2-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The hydroxyl group and the double bond in the hexene chain play crucial roles in its reactivity and binding affinity. The stereochemistry of the molecule also influences its interactions with chiral environments, such as enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
®-(-)-5-Hexen-2-ol can be compared with other similar compounds, such as:
(S)-(+)-5-Hexen-2-ol: The enantiomer of ®-(-)-5-Hexen-2-ol, which has the opposite stereochemistry. The two enantiomers may exhibit different biological activities and reactivities.
5-Hexen-1-ol: A structural isomer with the hydroxyl group attached to the first carbon instead of the second. This difference in structure can lead to variations in chemical reactivity and applications.
5-Hexen-2-one: The corresponding ketone, which can be reduced to form ®-(-)-5-Hexen-2-ol. The ketone and alcohol forms have different chemical properties and uses.
Properties
IUPAC Name |
(2R)-hex-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPNXWKVAFKIBX-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-29-4 | |
Record name | (R)-(-)-5-Hexen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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